
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
Descripción general
Descripción
2-(4-biphenylyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPOH and is known for its potential applications in the field of medicine and pharmacology. In
Aplicaciones Científicas De Investigación
BPOH has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BPOH has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. It has also been found to have potential applications in drug delivery systems.
Mecanismo De Acción
BPOH exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. BPOH also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BPOH has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. BPOH also exhibits anti-oxidant properties and has been found to scavenge free radicals and protect cells from oxidative stress. In addition, BPOH has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPOH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological effects at low concentrations, making it a cost-effective compound for research studies. However, BPOH also has some limitations. It is a relatively new compound, and its biological effects are still being studied. The compound has not yet been approved for clinical use, and its safety and toxicity profiles are not well-established.
Direcciones Futuras
There are several future directions for the study of BPOH. Further research is needed to elucidate the exact mechanism of action of BPOH and its potential applications in the treatment of various diseases. Studies are also needed to determine the safety and toxicity profiles of BPOH. In addition, BPOH can be further modified to enhance its biological effects and improve its pharmacokinetic properties. Finally, BPOH can be studied for its potential use in drug delivery systems, such as nano-carriers and liposomes.
Conclusion:
BPOH is a promising compound with potential applications in the field of medicine and pharmacology. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the biological effects of BPOH and its potential applications in the field of medicine.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-2-3-13-24(29-26(31)22-11-7-8-12-23(22)27(29)32)28(33)34-18-25(30)21-16-14-20(15-17-21)19-9-5-4-6-10-19/h4-12,14-17,24H,2-3,13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXJBAGCZANXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)
![2-(benzoylamino)-N-{1-[(4-biphenylylamino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B3944175.png)
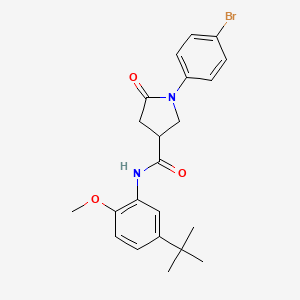
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3944180.png)

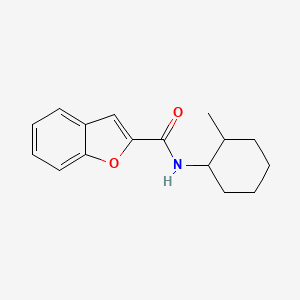
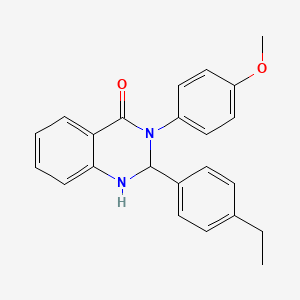
![N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944219.png)
![N-phenyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3944232.png)
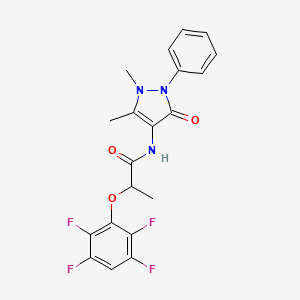
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3944242.png)
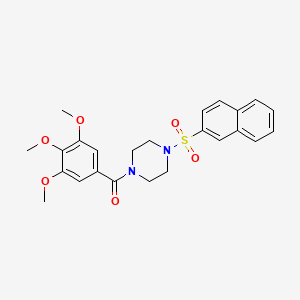
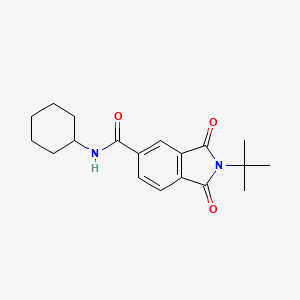
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)